molecular formula C8H6INO2 B13683962 5-Iodo-2H-benzo[b][1,4]oxazin-3(4H)-one

5-Iodo-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B13683962
M. Wt: 275.04 g/mol
InChI Key: QGPBKWHBOQLLML-UHFFFAOYSA-N
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Description

5-Iodo-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that belongs to the class of benzoxazines This compound is characterized by the presence of an iodine atom at the 5th position of the benzoxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the iodination of a precursor benzoxazine compound. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the benzoxazine ring using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different oxidation states, potentially leading to the formation of quinone derivatives.

    Reduction Reactions: Reduction of the compound can yield different reduced forms, depending on the reducing agent used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are employed under appropriate conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted benzoxazines with different functional groups replacing the iodine atom.

    Oxidation Reactions: Products may include quinone derivatives or other oxidized forms of the benzoxazine ring.

    Reduction Reactions: Reduced forms of the benzoxazine ring, potentially leading to the formation of dihydrobenzoxazines or other reduced derivatives.

Scientific Research Applications

5-Iodo-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: Benzoxazine derivatives, including this compound, are investigated for their use in the development of advanced materials, such as polymers and resins with enhanced thermal and mechanical properties.

    Chemical Biology: The compound is used as a probe in chemical biology studies to investigate biological pathways and molecular interactions.

    Industrial Applications: The compound’s unique chemical properties make it a candidate for use in various industrial processes, including the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 5-Iodo-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom at the 5th position can participate in halogen bonding, enhancing the compound’s binding affinity to its target. The benzoxazine ring can undergo conformational changes upon binding, leading to the modulation of the target’s activity. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the iodine substituent, leading to different chemical reactivity and biological activity.

    5-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: Similar structure with a bromine atom instead of iodine, resulting in different halogen bonding properties and reactivity.

    5-Chloro-2H-benzo[b][1,4]oxazin-3(4H)-one: Contains a chlorine atom, which affects its chemical and biological properties compared to the iodine derivative.

Uniqueness

5-Iodo-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. The iodine atom’s larger size and polarizability compared to other halogens (bromine and chlorine) can lead to stronger halogen bonding interactions and potentially different pharmacokinetic and pharmacodynamic profiles.

Properties

Molecular Formula

C8H6INO2

Molecular Weight

275.04 g/mol

IUPAC Name

5-iodo-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C8H6INO2/c9-5-2-1-3-6-8(5)10-7(11)4-12-6/h1-3H,4H2,(H,10,11)

InChI Key

QGPBKWHBOQLLML-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC=C2I

Origin of Product

United States

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